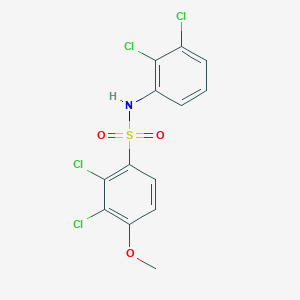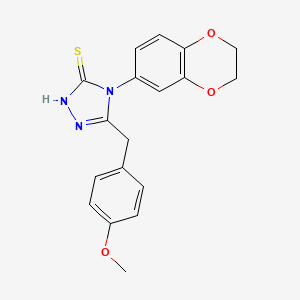![molecular formula C18H17ClN2O2 B4622633 3-[3-(2-氯-4-甲基苯氧基)丙基]-4(3H)-喹唑啉酮](/img/structure/B4622633.png)
3-[3-(2-氯-4-甲基苯氧基)丙基]-4(3H)-喹唑啉酮
描述
Quinazolinone derivatives, including 3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone, are known for their diverse biological activities. These compounds have been extensively studied for their potential in various therapeutic areas due to their structural versatility and pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions of appropriate precursors. For instance, a series of quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives, demonstrating the chemical versatility in synthesizing complex quinazolinone structures (Kurogi et al., 1996). Another study outlined a convenient synthesis route for 4(3H)-quinazolinones, starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, showcasing the methodology for assembling the quinazolinone core with desired substitutions (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including 3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone, has been analyzed using various spectroscopic techniques. For example, a study on the synthesis, crystal, and molecular structure of a related compound revealed insights into the geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis through density functional theory (DFT) (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, offering a broad spectrum of chemical properties. Studies have highlighted reactions such as lithiation, which allows for further functionalization of the quinazolinone ring, demonstrating the compound's reactivity and potential for derivatization (Keith Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting points, and crystalline structure, have been studied to understand their behavior in different environments. These properties are crucial for designing compounds with desired pharmacokinetic profiles.
Chemical Properties Analysis
Quinazolinones possess diverse chemical properties, such as antioxidant, antimicrobial, and cytotoxic activities. For instance, some derivatives have been evaluated for their antioxidant properties, showing the importance of substituents on the quinazolinone scaffold for activity (Janez Mravljak et al., 2021). Additionally, the synthesis and cytotoxic evaluation of quinazolinone-oxadiazole conjugates highlighted their potential in anticancer research (F. Hassanzadeh et al., 2019).
科学研究应用
合成和生物活性
4(3H)-喹唑啉酮衍生物已被合成并评估其生物活性,包括镇痛、抗菌、抗真菌、抗结核、抗病毒、抗癌、降压、利尿、抗微生物、杀虫、抗惊厥、麻醉、镇静、抗疟疾和抗糖尿病活性。例如,用3-(3-甲氧基苯基)-2-硫代-2,3-二氢-1H-喹唑啉-4-酮结构合成的化合物已显示出显着的镇痛活性,表明其在疼痛管理应用中的潜力 (Osarumwense Peter Osarodion, 2023).
抗氧化和金属螯合性质
2-取代喹唑啉-4(3H)-酮已被合成并使用 DPPH、ABTS 和 TEACCUPRAC 等方法评估其抗氧化特性。这些研究表明,某些衍生物表现出显着的抗氧化活性和金属螯合特性,突出了它们在氧化应激相关疾病管理中的潜力 (Janez Mravljak et al., 2021).
腐蚀抑制
喹唑啉酮衍生物已被探索用作酸性环境中低碳钢的腐蚀抑制剂。这些化合物已显示出显着降低腐蚀,通过化学吸附在金属表面上起作用,这可能有利于工业应用,以延长金属结构的使用寿命 (N. Errahmany et al., 2020).
合成技术
已经开发出用于4(3H)-喹唑啉酮的高效合成技术,包括单锅法,该方法提供良好到优异的收率。这些方法利用市售的起始原料,并针对各种反应条件进行了优化,展示了合成这些化合物以用于各种科学应用的多功能性和适应性 (M. Dadgar & N. Kalkhorani, 2015).
新型合成路线和生物学特征
研究还集中于开发喹唑啉酮衍生物的新型合成路线并评估其生物学特征,例如抗病毒和抗癌活性。这些研究有助于理解构效关系和开发新的治疗剂 (P. Mohanta & K. Kim, 2002).
属性
IUPAC Name |
3-[3-(2-chloro-4-methylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYVONRPTUGHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chloro-4-methylphenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)
![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)
![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)
![3-[(4-chlorobenzyl)thio]-5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4622604.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622623.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4622626.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4622643.png)
![N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4622645.png)
